molecular formula C6H8F3NO4 B15068853 (2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B15068853
M. Wt: 215.13 g/mol
InChI Key: WHRPDJUENKHACE-DFWYDOINSA-N
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Description

(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine-2-carboxylic acid and trifluoroacetic acid Azetidine-2-carboxylic acid is a four-membered ring amino acid, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine-2-carboxylic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein structure and function due to its unique ring structure.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and proteins, potentially affecting their structure and function. The trifluoroacetic acid moiety can influence the compound’s acidity and reactivity, impacting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Shares the azetidine ring structure but lacks the trifluoroacetic acid moiety.

    Trifluoroacetic acid: Contains the trifluoroacetic acid moiety but lacks the azetidine ring.

Uniqueness

(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring and trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various applications in research and industry.

Biological Activity

(2S)-Azetidine-2-carboxylic acid, also known as Aze or Azc, is a non-protein amino acid that serves as an analog of proline. It is characterized by its unique four-membered heterocyclic structure and has been studied for its biological activities, including toxicity and potential therapeutic applications. When combined with 2,2,2-trifluoroacetic acid, this compound exhibits distinct biochemical properties that warrant further investigation.

  • Molecular Formula : C4_4H7_7NO2_2
  • Molecular Weight : 101.105 g/mol
  • CAS Number : 2133-34-8

Toxicity and Misincorporation

Azetidine-2-carboxylic acid has been shown to be toxic when misincorporated into proteins in place of proline. This misincorporation can lead to various toxic effects, including:

  • Growth Inhibition : It inhibits the growth of competing vegetation and can poison herbivores .
  • Teratogenic Effects : Studies have indicated that Aze can cause malformations in animal models, including ducks, hamsters, and rabbits .
  • Protein Alteration : The incorporation of Aze into human proteins can disrupt the structure and function of essential proteins like collagen and keratin .

The mechanism behind the toxicity of Aze is linked to its structural similarity to proline. Molecular studies suggest that Aze can be incorporated into proteins by prolyl-tRNA synthetase but may lead to dysfunctional protein synthesis due to its altered chemical properties .

Study on Plant Growth Inhibition

Research has demonstrated that azetidine-2-carboxylate can inhibit the growth of Arabidopsis thaliana, a model organism for plant biology. The inhibition is attributed to the low amino acid specificity of cytosolic prolyl-tRNA synthetase, which allows for the incorporation of Aze instead of proline .

Anticancer Potential

In a study evaluating various azetidin-2-one derivatives for anticancer activity, one compound showed significant cytotoxic effects against cervical cancer (SiHa) and melanoma (B16F10) cell lines. The mechanism was linked to apoptosis induction via caspase activation and modulation of cell cycle genes . This suggests potential therapeutic applications for derivatives of azetidine compounds in cancer treatment.

Data Tables

Study Findings Implications
Plant Growth InhibitionAze inhibits Arabidopsis thaliana growthPotential use as a herbicide
Anticancer ActivityCompound derived from Aze showed cytotoxicity in cancer cellsPossible development of new anticancer drugs

Properties

Molecular Formula

C6H8F3NO4

Molecular Weight

215.13 g/mol

IUPAC Name

(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H7NO2.C2HF3O2/c6-4(7)3-1-2-5-3;3-2(4,5)1(6)7/h3,5H,1-2H2,(H,6,7);(H,6,7)/t3-;/m0./s1

InChI Key

WHRPDJUENKHACE-DFWYDOINSA-N

Isomeric SMILES

C1CN[C@@H]1C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CNC1C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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